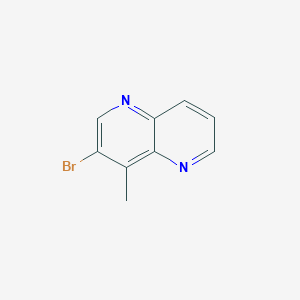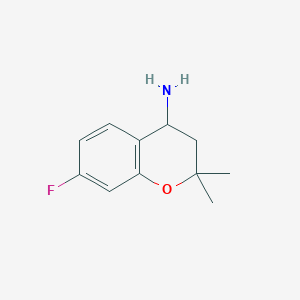
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Overview
Description
“7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine” is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 . It is also known by the synonyms “7-Fluoro-2,2-dimethylchroman-4-amine” and "2H-1-Benzopyran-4-amine, 7-fluoro-3,4-dihydro-2,2-dimethyl-" .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzopyran core, which is a fused ring system combining a benzene ring and a pyran ring . The molecule also contains a fluorine atom and an amine group, which can significantly influence its chemical properties and reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.23 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Antihypertensive Activity
A series of compounds related to 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine have been synthesized and tested for antihypertensive activity. These compounds have shown marked antihypertensive activity, comparable to existing drugs like hydralazine and nifedipine. They act as direct vasodilators and have been evaluated in hypertensive rat models (Evans et al., 1983); (Evans et al., 1984).
Asymmetric Synthesis
Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans has been achieved. This process is important for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical research for their specific biological activities (Burgard et al., 1999).
Photodynamic Therapy
Certain derivatives of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, specifically 2-alkylthioimidazocoumarins, have been synthesized and studied for their spectral properties. These compounds show potential for use in photodynamic therapy, a treatment method that uses light-sensitive compounds to activate and kill cancer cells (Song et al., 2004).
Fluorescent Labeling in HPLC
7-Dimethylaminocoumarin derivatives, including those related to 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, have been developed as fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is significant in biochemical analysis and pharmaceutical quality control (Takechi et al., 1996).
Synthesis of Potential Medicinal Compounds
The synthesis of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine derivatives has been explored for the development of potential medicinal compounds, such as those with β-blockade, anticonvulsant, and antimicrobial properties. This research underlines the compound's versatility and potential in medicinal chemistry (Yu et al., 2005).
Chemiluminescence Detection
4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a derivative of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, has been utilized as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in HPLC. This enables highly sensitive detection of specific compounds, useful in analytical chemistry and diagnostics (Uzu et al., 1991).
Future Directions
Given the significant biological and pharmaceutical properties of coumarin derivatives , it is likely that future research will continue to explore the properties and potential applications of compounds like “7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine”. This could include the development of new synthesis methods, the study of its reactivity in various chemical reactions, and the investigation of its biological activity.
properties
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAMJZSIYJVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

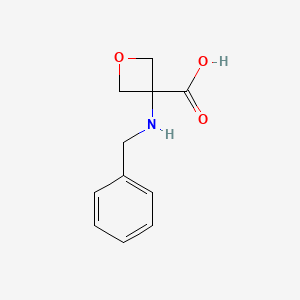
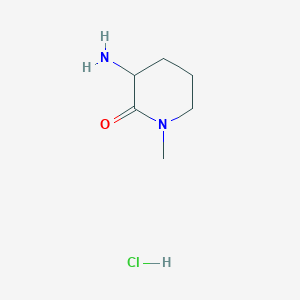

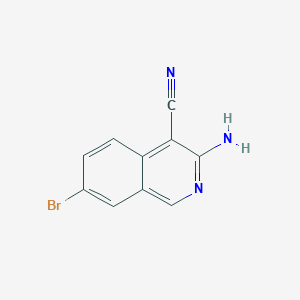
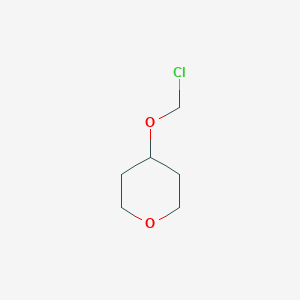
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)
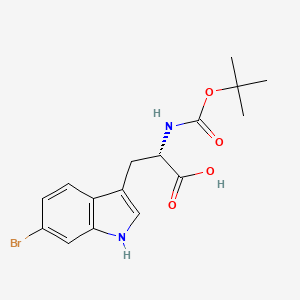
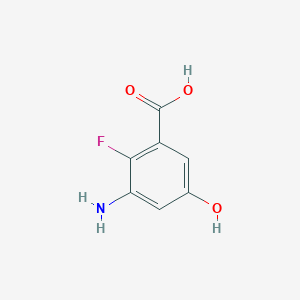
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)
![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
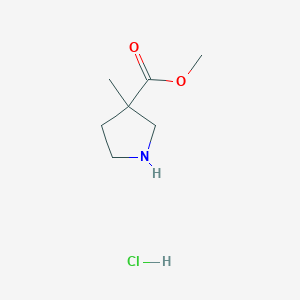
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
